molecular formula C19H21ClFNO3 B000311 Paroxetine hydrochloride CAS No. 78246-49-8

Paroxetine hydrochloride

Cat. No.: B000311
CAS No.: 78246-49-8
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Paroxetine hydrochloride, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter in the brain . This transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, anxiety, and happiness .

Mode of Action

This increased availability of serotonin enhances serotonergic neurotransmission, leading to improved mood and reduced anxiety . It’s worth noting that paroxetine is highly potent and selective in its inhibition of serotonin reuptake, and has little effect on other neurotransmitters .

Biochemical Pathways

The primary biochemical pathway affected by paroxetine is the serotonin system. By inhibiting the reuptake of serotonin, paroxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety symptoms .

Pharmacokinetics

This compound is completely absorbed after oral dosing . It is well-tolerated in most patients and has a similar adverse effect profile to other members of its drug class . The controlled release formulation of paroxetine was designed to decrease the likelihood of nausea that is sometimes associated with the drug .

Result of Action

The molecular and cellular effects of paroxetine’s action primarily involve the potentiation of serotonergic activity in the central nervous system . This results in mood elevation and reduction of anxiety symptoms, making paroxetine effective in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, social anxiety disorder, generalized anxiety disorder, and posttraumatic stress disorder .

Action Environment

The efficacy and stability of paroxetine can be influenced by various environmental factors. For instance, the presence of certain medical conditions or the concurrent use of other medications can affect how paroxetine works in the body . Additionally, individual factors such as age, gender, genetics, and overall health status can also impact the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Paroxetine hydrochloride interacts with several molecular targets, including enzymes and proteins involved in serotonin reuptake . It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This selective inhibition of serotonin reuptake is the primary biochemical reaction involving this compound .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons in the brain . It increases the amount of the hormone serotonin that the body makes and releases in the brain . This influences cell function by impacting cell signaling pathways and gene expression related to serotonin . It also affects cellular metabolism by modulating the reuptake of serotonin .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of serotonin reuptake . It binds to serotonin reuptake transporters on the presynaptic neuron, blocking the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found to have a mean elimination half-life of about 21 hours . This suggests that the drug’s effects may persist for a significant period after administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At therapeutic doses, it has been shown to improve sperm quality . When administered to healthy animals at higher doses, it has been found to impair male reproductive performance .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via the CYP2D6 enzyme . This metabolic pathway involves the conversion of paroxetine into various metabolites .

Transport and Distribution

This compound is extensively absorbed from the gastrointestinal tract, with only 1% remaining in the plasma . It distributes throughout the body, including the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the neurons of the brain . Given its role as a serotonin reuptake inhibitor, it is likely to be localized at the presynaptic neuron near the synaptic cleft, where serotonin reuptake occurs .

Chemical Reactions Analysis

Types of Reactions

Paroxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include paroxetine N-oxide, secondary amine derivatives, and substituted piperidine compounds .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78246-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Paroxetine hydrochloride
Reactant of Route 3
Paroxetine hydrochloride
Reactant of Route 4
Paroxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Paroxetine hydrochloride
Reactant of Route 6
Paroxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.